molecular formula C19H18FN3O4S B2510973 2-fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 921831-56-3

2-fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No. B2510973
CAS RN: 921831-56-3
M. Wt: 403.43
InChI Key: BJYUAOWPFMOPST-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives is a topic of interest due to their pharmacological properties. For instance, paper describes the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides and the impact of substituents on the phenyl ring. The introduction of a fluorine atom was found to preserve COX-2 potency and increase selectivity. Although the synthesis of the specific compound is not detailed, the methodologies discussed could be relevant for its synthesis.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. Paper discusses the structure of a related compound, 2-(2-Fluoro-4-nitroanilinoethyl)benzaldehyde, which has planar and parallel fragments linked through an ethylene bridge. This structural information can be useful in understanding the conformational preferences of similar compounds, including the one of interest.

Chemical Reactions Analysis

The chemical reactions involving benzenesulfonamide derivatives are not explicitly covered in the provided papers. However, the synthesis and biochemical evaluation of these compounds, as seen in papers and , suggest that they can participate in various reactions, particularly as inhibitors of specific enzymes.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are determined by their molecular structure. While the papers do not provide specific data on the compound , they do offer insights into the properties of similar compounds. For example, the introduction of a fluorine atom can affect the potency and selectivity of COX-2 inhibitors , and the planarity of molecular fragments can influence the overall stability and reactivity of the compound .

Scientific Research Applications

Zinc(II) Detection

The compound's analogs, particularly those with a 4-methoxyphenyl group, have been studied for their role in detecting Zinc(II). These fluorophores, including similar compounds, show strong fluorescence when bound to Zn2+. This property is essential for studying intracellular Zn2+ levels, providing insights into cellular functions and disease mechanisms (Kimber et al., 2001).

Antimicrobial Activity

Derivatives of the compound have been synthesized and evaluated for their antimicrobial activity. The structural modifications of these compounds, particularly those including a benzenesulfonamide moiety, show potential in combating various bacterial and fungal infections, contributing to the development of new antimicrobial agents (Sarvaiya et al., 2019).

COX-2 Inhibition

Certain derivatives have been explored for their cyclooxygenase-2 (COX-2) inhibiting properties. The introduction of a fluorine atom in the benzenesulfonamide moiety, coupled with an electron-donating group, enhances selectivity and potency for COX-2 inhibition. This research is significant for developing new anti-inflammatory drugs (Pal et al., 2003).

Cytotoxicity and Carbonic Anhydrase Inhibition

Studies on various benzenesulfonamides, including those with methoxyphenyl groups, have shown promising results in cytotoxicity against certain cancer cell lines and inhibitory effects on carbonic anhydrase. These findings are crucial for developing new anticancer and enzyme inhibitory drugs (Gul et al., 2016).

properties

IUPAC Name

2-fluoro-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O4S/c1-27-15-8-6-14(7-9-15)17-10-11-19(24)23(22-17)13-12-21-28(25,26)18-5-3-2-4-16(18)20/h2-11,21H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYUAOWPFMOPST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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